Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate
CAS No.: 129912-07-8
Cat. No.: VC21248751
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129912-07-8 |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2,11H2,1H3 |
| Standard InChI Key | OAIHCAUGAHMHOT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN2C=CC=C(C2=N1)N |
| Canonical SMILES | CCOC(=O)C1=CN2C=CC=C(C2=N1)N |
Introduction
Chemical Structure and Properties
Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate is a complex heterocyclic compound characterized by a fused ring system comprising an imidazole ring connected to a pyridine moiety, with an amino group at the 8-position and an ethyl carboxylate functionality at the 2-position. This unique structural arrangement contributes to its diverse chemical reactivity and biological properties, making it a compound of significant interest in pharmaceutical research.
The compound possesses a molecular formula of C10H11N3O2 with a corresponding molecular weight of 205.21 g/mol. Its structure contains multiple functional groups including the amino group at the 8-position, which serves as a key site for further derivatization, and the ethyl carboxylate group at the 2-position, which provides opportunities for additional chemical transformations. The presence of these reactive groups makes Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate a versatile building block for the synthesis of more complex molecules.
Physical Properties
The physical properties of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate are essential for understanding its behavior in various chemical and biological systems. Below is a comprehensive table summarizing its key physical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| CAS Number | 129912-07-8 |
| Physical State | Solid |
| Appearance | Crystalline solid |
These physical properties are crucial considerations for researchers working with this compound in laboratory settings, particularly when designing synthetic routes or formulating drug delivery systems incorporating this molecule or its derivatives.
Synthesis Methods
The synthesis of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate and related imidazo[1,2-a]pyridine derivatives typically involves sophisticated organic chemistry methodologies. One of the most common approaches employs palladium-catalyzed reactions, which have proven to be versatile and efficient methods for forming these complex heterocyclic structures.
Palladium-catalyzed reactions are particularly valuable for the construction of the imidazo[1,2-a]pyridine scaffold, as they allow for the controlled formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. These reactions often involve the coupling of appropriately substituted 2-aminopyridines with α-haloketones or related electrophiles, followed by cyclization to form the desired imidazo[1,2-a]pyridine core.
Structural Features and Reactivity
The imidazo[1,2-a]pyridine scaffold present in Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate possesses unique structural features that contribute to its chemical reactivity and biological properties. This bicyclic heterocyclic system consists of a five-membered imidazole ring fused to a six-membered pyridine ring, creating a planar, aromatic structure with multiple sites for potential functionalization.
Studies on related compounds have shown that the fused ring systems in imidazo[1,2-a]pyridine derivatives are typically nearly planar, with minimal deviations from planarity . This planarity contributes to the compound's ability to interact with biological targets through π-stacking interactions and other non-covalent binding modes.
The amino group at the 8-position of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate serves as a key reactive site. This primary amine can participate in various reactions, including:
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Nucleophilic substitution reactions
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Amide bond formation
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Reductive amination
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Diazonium salt formation and subsequent transformations
Similarly, the ethyl carboxylate group at the 2-position provides opportunities for further chemical modifications, such as:
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Hydrolysis to the corresponding carboxylic acid
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Transesterification to form different esters
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Reduction to alcohols or aldehydes
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Amidation to form amide derivatives
These reactive functional groups make Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate a versatile precursor for further functionalization, leveraging its amino and carboxylate groups to introduce additional substituents.
Pharmacological Significance
The imidazo[1,2-a]pyridine scaffold present in Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate is associated with a broad spectrum of pharmacological activities. This heterocyclic system serves as the core structure for numerous bioactive compounds, including several clinically approved drugs.
Therapeutic Applications
Compounds containing the imidazo[1,2-a]pyridine scaffold exhibit diverse pharmacological properties, including:
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Antibacterial activity
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Anti-inflammatory effects
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Central nervous system (CNS) modulation
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Antiviral properties
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Anticonvulsant activity
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Anticancer potential
Several marketed drugs incorporate the imidazo[1,2-a]pyridine structural motif, demonstrating its importance in modern pharmacotherapy. Notable examples include:
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Zolpidem - A widely prescribed hypnotic medication used for the treatment of insomnia
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Alpidem - An anxiolytic agent
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Zolimidine - An antiulcer medication
The presence of the amino group at the 8-position in Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate may contribute additional hydrogen bonding capabilities, potentially enhancing its interaction with biological targets. This structural feature could be exploited in the development of novel therapeutic agents with improved efficacy or selectivity profiles.
Structure-Activity Relationships
Understanding the relationship between the structural features of imidazo[1,2-a]pyridine derivatives and their biological activities is crucial for rational drug design. Comparative studies between Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate and related compounds with different substitution patterns can provide valuable insights into these structure-activity relationships.
For instance, the position of the amino group appears to significantly influence the biological properties of these compounds. While Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate has an amino group at the 8-position, Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate, mentioned in the literature, has the amino group at the 6-position . These positional isomers likely exhibit different biological activities due to the altered spatial arrangement of their functional groups.
Applications in Drug Discovery
Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate serves as a valuable intermediate in organic synthesis, particularly in the development of biologically active agents. Its utility stems from its versatile scaffold and the presence of reactive functional groups that allow for further structural elaboration.
Medicinal Chemistry Applications
In medicinal chemistry, Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate can serve as a starting point for the synthesis of more complex molecules with targeted pharmacological properties. The compound's potential applications include:
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Development of cyclin-dependent kinase inhibitors for cancer therapy
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Creation of novel anticonvulsant agents
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Design of antiviral compounds
The amino group at the 8-position provides a convenient handle for introducing additional structural diversity through various chemical transformations. This capability allows medicinal chemists to explore structure-activity relationships and optimize lead compounds for desired pharmacological profiles.
Research Tools
Beyond its applications in drug discovery, Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives also serve as valuable research tools in various scientific disciplines. The compound's well-defined structure and reactivity make it useful for:
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Probing enzyme active sites
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Developing fluorescent probes for biological imaging
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Creating affinity labels for protein target identification
Recent studies have also highlighted the potential of 8-aminoimidazo[1,2-a]pyridine as a directing group in palladium-catalyzed arylation reactions. This capability enables the selective modification of complex molecules, which is essential in both fundamental research and applied pharmaceutical development.
Current Research Trends
Recent research involving Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate and related compounds has focused on expanding their synthetic applications and exploring their full pharmacological potential. Several noteworthy trends have emerged in this field:
Synthetic Methodology Development
Researchers continue to develop novel synthetic approaches to imidazo[1,2-a]pyridine derivatives, with an emphasis on:
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Greener synthetic routes with reduced environmental impact
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One-pot multicomponent reactions for more efficient synthesis
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Stereoselective methods for creating chiral derivatives
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Transition metal-catalyzed functionalization of the imidazo[1,2-a]pyridine scaffold
The exploration of 8-aminoimidazo[1,2-a]pyridine as a directing group in palladium-catalyzed arylation reactions represents a particularly promising direction for future research. This approach allows for the selective modification of complex molecules, which is crucial in drug discovery and development.
Biological Evaluation
Concurrent with synthetic advances, researchers are also investigating the biological properties of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives through:
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High-throughput screening against various disease targets
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Structure-based drug design leveraging crystallographic data
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Computational modeling to predict binding interactions
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In vivo studies to assess pharmacokinetic properties and efficacy
These multidisciplinary efforts aim to fully realize the therapeutic potential of imidazo[1,2-a]pyridine derivatives across a range of disease indications.
Future Directions and Prospects
The future of research involving Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate appears promising, with several potential avenues for exploration:
Advanced Synthetic Applications
Future research may focus on expanding the synthetic utility of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate through:
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Development of novel functionalization strategies targeting specific positions of the imidazo[1,2-a]pyridine scaffold
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Application of flow chemistry techniques for more efficient and scalable synthesis
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Exploration of photocatalytic and electrochemical methods for selective transformations
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Creation of libraries of derivatives for high-throughput biological screening
These synthetic advances would enhance the accessibility of diverse imidazo[1,2-a]pyridine derivatives, facilitating their application in various research contexts.
Emerging Therapeutic Applications
Based on the known pharmacological properties of imidazo[1,2-a]pyridine derivatives, future therapeutic applications of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate and its analogs may include:
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Development of targeted anticancer agents
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Creation of novel anti-infective compounds to address antimicrobial resistance
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Design of neurotherapeutic agents for conditions like epilepsy, anxiety, or neurodegenerative diseases
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Exploration of immunomodulatory properties for autoimmune disorders or inflammatory conditions
The versatility of the imidazo[1,2-a]pyridine scaffold, combined with the reactivity of the amino and carboxylate groups in Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate, provides ample opportunities for the development of targeted therapeutic agents.
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